molecular formula C14H10BrNO3 B2987397 3-(3-Bromobenzamido)benzoic acid CAS No. 413574-81-9

3-(3-Bromobenzamido)benzoic acid

Cat. No. B2987397
M. Wt: 320.142
InChI Key: RWWKKZOLPGZQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .


Synthesis Analysis

The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .


Chemical Reactions Analysis

Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .


Physical And Chemical Properties Analysis

Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

  • Corrosion Inhibition

    • Field : Materials Science
    • Application : Benzoic acid derivatives have been used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • Method : The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
    • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
  • Pressure Behavior Study

    • Field : Materials Science
    • Application : The high pressure behavior of the –OH and –COOH substituted BA derivatives was studied to understand the influence of weak, non-bonded interactions in BA derivatives .
    • Method : Raman spectroscopic studies and density functional theory (DFT) calculations were used .
    • Results : The study provided insight into the influence of weak, non-bonded interactions in BA derivatives .
  • Electrophilic Substitutions

    • Field : Organic Chemistry
    • Application : Benzoic acid derivatives can undergo electrophilic substitution reactions . The presence of a substituent on the aromatic ring can affect the reactivity and the orientation of the reaction .
    • Method : The reactivity and orientation of the reaction are studied by carrying out reactions on an aromatic ring that already has a substituent .
    • Results : For instance, an –OH substituent makes the ring 1000 times more reactive than benzene, while an –NO2 substituent makes the ring more than 10 million times less reactive .
  • Electroreductive Upgradation of Biomass

    • Field : Green Chemistry
    • Application : Benzoic acid derivatives can be used in the electroreductive upgradation of biomass into high-value chemicals and energy-intensive biofuels .
    • Method : This involves the electrocatalytic reduction of various biomass-derived molecules .
    • Results : The particle size, morphology, and electronic structure of the catalysts as well as the applied potential, charge transfer, and acid/alkali balance of electrochemical cells are taken into account .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : Benzoic acid derivatives are used in the synthesis of a wide range of pharmaceuticals . The properties of the benzoic acid moiety can be modified by the addition of different functional groups, leading to drugs with different therapeutic effects .
    • Method : The synthesis of these drugs typically involves the reaction of benzoic acid derivatives with various reagents under controlled conditions .
    • Results : The resulting pharmaceuticals can have a wide range of therapeutic effects, depending on the specific functional groups added .
  • Pesticides

    • Field : Agricultural Chemistry
    • Application : Certain benzoic acid derivatives are used as pesticides . They can act as herbicides, fungicides, or insecticides, depending on their specific chemical structure .
    • Method : These pesticides are typically applied to crops in a diluted form .
    • Results : The effectiveness of these pesticides can vary depending on the specific derivative used, the concentration applied, and the type of pest targeted .

Safety And Hazards

The safety data sheet for benzoic acid suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is advised . It should be stored in tightly closed containers in a cool, well-ventilated place .

Future Directions

Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.

properties

IUPAC Name

3-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKKZOLPGZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.